molecular formula C24H23N3O4S2 B2830342 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 877653-64-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2830342
CAS No.: 877653-64-0
M. Wt: 481.59
InChI Key: LGYYOWJPOJGTQN-UHFFFAOYSA-N
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Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a benzodioxin moiety linked via an acetamide group to a thieno[3,2-d]pyrimidin-4-one scaffold substituted with a 3,5-dimethylphenyl group. This structure combines heterocyclic and aromatic components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-14-9-15(2)11-17(10-14)27-23(29)22-18(5-8-32-22)26-24(27)33-13-21(28)25-16-3-4-19-20(12-16)31-7-6-30-19/h3-4,9-12H,5-8,13H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYYOWJPOJGTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The starting materials often include 2,3-dihydrobenzo[b][1,4]dioxin and 3,5-dimethylphenyl derivatives. Key steps may involve:

  • Formation of the thieno[3,2-d]pyrimidin-2-yl intermediate through cyclization reactions.
  • Coupling of the intermediate with 2,3-dihydrobenzo[b][1,4]dioxin-6-yl acetamide under specific conditions such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of continuous flow reactors for efficient reaction control.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” can undergo various chemical reactions including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong acids or bases, and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thioethers.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.

    Pathway Interference: The compound may interfere with cellular pathways, leading to changes in cell function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aromatic Substituents

a. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
  • Key Difference : Substitution of 3,5-dimethylphenyl with 2-methoxyphenyl.
  • This may affect solubility and receptor binding compared to the dimethyl-substituted analogue .
b. 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
  • Key Difference: Replacement of thieno[3,2-d]pyrimidinone with a simpler dihydropyrimidinone ring and dichlorophenyl group.
  • Data: ¹H NMR: δ 12.50 (NH), 10.10 (NHCO), 7.82–7.28 (ArH), 4.12 (SCH₂) . Bioactivity: Not reported in evidence, but dichlorophenyl groups often enhance antimicrobial properties in related compounds .

Analogues with Modified Heterocyclic Cores

a. (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitriles (11a,b)
  • Key Differences: Thiazolo[3,2-a]pyrimidine core instead of thieno[3,2-d]pyrimidinone; benzylidene substituents.
  • Data: Yields: 68% for both 11a (2,4,6-trimethylbenzylidene) and 11b (4-cyanobenzylidene) . ¹³C NMR: Distinct shifts at 165–171 ppm (carbonyl groups), influenced by substituent electronic effects .
b. 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
  • Key Difference : Pyrimido[2,1-b]quinazoline core fused with a quinazoline system.
  • Synthesis : 57% yield via thiouracil derivative and anthranilic acid condensation .
  • ¹H NMR : δ 9.59 (NH), 7.10–7.82 (ArH), indicating extended conjugation .

Bioactive Analogues with Antimicrobial Potential

a. 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l)
  • Key Similarity : Shares the benzodioxin-acetamide backbone.
  • Bioactivity : Exhibits strong antimicrobial activity with low hemolytic effects (% hemolytic activity unspecified) .
  • Structural Divergence : Sulfonyl linkage instead of sulfanyl; 3,5-dimethylphenyl as a substituent .

Physicochemical and Spectral Comparisons

Compound Class Core Structure Key Substituent ¹H NMR δ (ppm) Yield (%) Notable Properties
Target Compound Thieno[3,2-d]pyrimidinone 3,5-Dimethylphenyl Not reported in evidence
11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene 7.94 (=CH), 2.37 (3 CH₃) 68 High carbonyl IR stretches
12 Pyrimido[2,1-b]quinazoline 5-Methylfuran 9.59 (NH), 6.28 (CH) 57 Extended conjugation
7l Benzodioxin-sulfonamide 3,5-Dimethylphenyl Not reported Antimicrobial activity

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., cyano in 11b) or electron-donating groups (e.g., methoxy in ) on aromatic rings modulate electronic environments, influencing NMR chemical shifts (e.g., δ 7.94 for =CH in 11a vs. δ 8.01 in 11b) .

Core Modifications: Thiazolo- or pyrimido-quinazoline cores (e.g., 11a, 12) reduce synthetic yields compared to simpler pyrimidinones, likely due to increased steric demands .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound based on diverse research findings.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Benzodioxane Moiety : The initial step includes synthesizing 2,3-dihydrobenzo[1,4]-dioxin-6-amine through a reaction with 4-methylbenzenesulfonyl chloride in an alkaline medium.
  • Substitution Reactions : The resulting sulfonamide undergoes further derivatization with various 2-bromo-N-(un/substituted-phenyl)acetamides using DMF as a solvent and lithium hydride as a base to yield the target compound.

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory potential of derivatives containing the benzodioxane structure. Specifically:

  • α-Glucosidase Inhibition : Compounds similar to this compound have shown promising results in inhibiting α-glucosidase activity. This suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption and lowering postprandial glucose levels .

Antioxidant Activity

The compound's structure indicates possible antioxidant properties due to the presence of the benzodioxane moiety. Antioxidants are crucial in mitigating oxidative stress-related diseases. Preliminary assays indicate that similar compounds exhibit significant free radical scavenging activities .

Antimicrobial Activity

The biological evaluation of related thiazolidine derivatives has demonstrated antibacterial and antifungal activity against various pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest that compounds with similar structures may also exhibit antimicrobial properties .

Case Studies

  • Case Study on Anti-Diabetic Potential :
    • A study synthesized several derivatives from benzodioxane and evaluated their α-glucosidase inhibitory activity. The most potent derivative exhibited an IC50 value comparable to standard medications used in T2DM management .
  • Case Study on Antimicrobial Properties :
    • Research involving thiazolidine derivatives showed that modifications to the benzodioxane structure could enhance antimicrobial efficacy against drug-resistant strains. This highlights the importance of structural variations in developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Tested Compound IC50/Activity Level Reference
α-Glucosidase InhibitionN-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideIC50 = 15 µM
Antioxidant ActivityRelated benzodioxane compoundsSignificant scavenging effect
Antibacterial ActivityThiazolidine derivativesMIC = 8 µg/mL against S. aureus

Q & A

Q. What are the recommended methods for structural characterization of this compound?

Structural characterization should employ a combination of proton nuclear magnetic resonance (¹H-NMR) to confirm hydrogen environments (e.g., aromatic protons at δ 7.41–7.28 ppm, acetamide NH at δ 10.10 ppm), infrared (IR) spectroscopy to identify functional groups (e.g., sulfonyl S=O stretches at ~1150–1300 cm⁻¹), and elemental analysis (CHN) to verify purity (e.g., C: 45.29%, N: 12.23%, S: 9.30%) . Advanced techniques like 2D-NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) may resolve ambiguities in complex regions.

Q. What synthetic strategies are used to prepare this compound?

The synthesis typically involves:

  • Step 1: Formation of the thieno[3,2-d]pyrimidin-4-one core via cyclization of substituted thioureas or aminothiophenes.
  • Step 2: Sulfur alkylation at the 2-position of the pyrimidine ring using a bromoacetamide derivative under basic conditions (e.g., LiH in DMF) .
  • Step 3: Coupling the benzodioxin moiety via amide bond formation, monitored by thin-layer chromatography (TLC) and purified via recrystallization .

Q. What biological targets or mechanisms are associated with this compound?

The compound’s sulfanylacetamide and thienopyrimidine moieties suggest potential enzyme inhibition (e.g., α-glucosidase with IC₅₀ values ~80–86 μM) or interactions with inflammatory pathways. Target identification should prioritize kinase assays or receptor-binding studies due to structural similarity to known benzodioxin derivatives with anti-cancer activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies?

Discrepancies in activity (e.g., weak vs. moderate α-glucosidase inhibition) may arise from:

  • Purity variations: Validate via HPLC (>95% purity) and elemental analysis.
  • Structural analogs: Compare with derivatives like N-(3,4-dimethylphenyl)-2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide , which show enhanced activity due to substituent effects .
  • Assay conditions: Standardize protocols (e.g., enzyme concentration, incubation time) and include positive controls (e.g., acarbose, IC₅₀ = 37.38 μM) .

Q. What experimental designs optimize yield in large-scale synthesis?

  • Design of Experiments (DOE): Use factorial designs to optimize reaction parameters (e.g., pH, solvent polarity, temperature). For example, DMF as a polar aprotic solvent improves sulfanyl group incorporation .
  • Flow chemistry: Continuous reactors enhance reproducibility for steps like cyclization or coupling .
  • In-line monitoring: Implement IR or Raman spectroscopy for real-time reaction tracking .

Q. How can computational methods improve target specificity predictions?

  • Molecular docking: Screen against databases (e.g., Protein Data Bank) to identify binding sites on enzymes like α-glucosidase or tyrosine kinases.
  • QSAR modeling: Correlate substituent effects (e.g., 3,5-dimethylphenyl vs. 4-methylpyrimidinyl) with activity trends .
  • MD simulations: Assess stability of ligand-target complexes over nanosecond timescales .

Q. What advanced spectroscopic techniques validate stereochemical assignments?

  • NOESY/ROESY NMR: Detect spatial proximity between protons (e.g., confirm substituent orientation on the thienopyrimidine ring).
  • X-ray crystallography: Resolve absolute configuration, particularly for chiral centers in the benzodioxin or acetamide moieties .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications: Synthesize analogs with varied substituents (e.g., 3,4-dimethylphenyl vs. 4-ethoxyphenyl) to assess electronic effects.
  • Bioisosteric replacement: Replace the sulfanyl group with selenyl or oxygen to evaluate tolerance .
  • Activity cliffs: Identify abrupt changes in potency (e.g., IC₅₀ shifts from 80 μM to >200 μM) to pinpoint critical functional groups .

Q. What protocols ensure reproducibility in enzyme inhibition assays?

  • Enzyme source standardization: Use recombinant α-glucosidase at consistent concentrations (e.g., 0.2 U/mL).
  • Pre-incubation time: 10–15 minutes to ensure ligand-enzyme equilibrium.
  • Data normalization: Express activity relative to a vehicle control (e.g., DMSO <1% v/v) and triplicate replicates .

Methodological Resources

  • Synthetic protocols: Refer to multi-step procedures in , and 5.
  • Computational tools: Leverage ICReDD’s reaction path search methods for optimizing conditions .
  • Safety compliance: Adhere to protocols in for advanced laboratory work.

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